N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide
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Description
N1-benzyl-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H22N2O4S and its molecular weight is 338.42. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Oxalamides and Anthranilic Acid Derivatives
A study by Mamedov et al. (2016) describes a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This methodology is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides and provides a new formula for both anthranilic acid derivatives and oxalamides, showcasing the chemical versatility of related compounds (Mamedov et al., 2016).
2. Creation of Chromic Polythiophenes
Bernier et al. (2002) report the preparation of chromic polythiophenes, which involve postfunctionalizable poly[3-(N-succinimido-p-phenylcarboxylate(tetraethoxy)oxy)-4-methylthiophene]. These polythiophenes can react with different amine-bearing molecules in the solid state, leading to a library of new polythiophene derivatives. This research highlights the potential of such compounds in high-throughput screening and drug discovery (Bernier et al., 2002).
3. Development of Fluorescence Probes
Setsukinai et al. (2003) designed and synthesized novel fluorescence probes to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. The study demonstrates the potential of these probes in biological and chemical applications, providing insights into the roles of hROS in various processes (Setsukinai et al., 2003).
4. Electrocatalytic Applications of N-Oxyl Compounds
Nutting et al. (2018) present a comprehensive survey on the electrochemical properties and electrocatalytic applications of aminoxyls, imidoxyls, and related reagents. This review provides valuable insights into the structural properties and mechanisms of chemical and electrochemical catalysis by N-oxyl compounds (Nutting et al., 2018).
5. Conversion of Benzoic Acids into Salicylic Acids
Reinaud et al. (1990) describe a method for converting N-benzoyl-2-methylalanines into ortho-hydroxylated products using a Cu(0)/O2/trimethylamine N-oxide system. This process yields salicylic acids in excellent yield, demonstrating an efficient and novel approach to this chemical transformation (Reinaud et al., 1990).
Properties
IUPAC Name |
N-benzyl-N'-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-7-8-22-16(6-9-23-12-16)11-18-15(21)14(20)17-10-13-4-2-1-3-5-13/h1-5,19H,6-12H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGZZQLOKDAYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C(=O)NCC2=CC=CC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.